molecular formula C9H8OS B147511 Thiochroman-4-one CAS No. 3528-17-4

Thiochroman-4-one

Cat. No. B147511
CAS RN: 3528-17-4
M. Wt: 164.23 g/mol
InChI Key: CVQSWZMJOGOPAV-UHFFFAOYSA-N
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Patent
US07973072B2

Procedure details

Polyphosphoric acid (110 g) was admixed with 3-phenylsulfanylpropionic acid (13.54 g, 74 mmol) and the reaction mixture was stirred at 60° C. for 96 h. After cooling to RT, the reaction mixture was admixed with water (250 ml) and extracted with diethyl ether (3×100 ml). The combined organic phases were washed with 5% eq. NaHCO3 solution (50 ml), washed with water (50 ml) and dried over sodium sulfate, and the solvent was removed under reduced pressure. After column chromatography purification of the residue (silica gel, 8:1 cyclohexane/MTBE), the desired product was obtained as a greenish oil (8.0 g, 66% of theory).
[Compound]
Name
Polyphosphoric acid
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
13.54 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O>[S:7]1[C:1]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:10](=[O:12])[CH2:9][CH2:8]1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
110 g
Type
reactant
Smiles
Step Two
Name
Quantity
13.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCCC(=O)O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for 96 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with 5% eq. NaHCO3 solution (50 ml)
WASH
Type
WASH
Details
washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
After column chromatography purification of the residue (silica gel, 8:1 cyclohexane/MTBE)

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
S1CCC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.